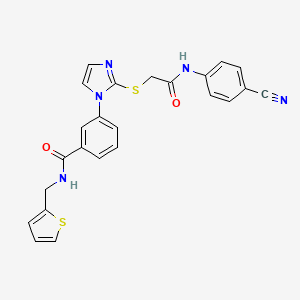
3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C24H19N5O2S2 and its molecular weight is 473.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide is a complex organic molecule with significant potential in medicinal chemistry. Its molecular formula is C24H19N5O2S2, and it has garnered attention for its biological activities, particularly in cancer research and enzyme inhibition.
Chemical Structure
The compound exhibits a unique structure that includes:
- An imidazole ring
- A thiophene moiety
- A cyanophenyl group
- A thioether linkage
This structural diversity is hypothesized to contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an inhibitor of various enzymes and its anticancer properties. Below is a summary of key findings from recent studies.
Enzyme Inhibition
-
Phosphoinositide 3-Kinases (PI3K)
- Recent studies have indicated that compounds similar to this one can selectively inhibit class II PI3K isoforms, which are crucial in cell signaling pathways related to growth and survival . The structural motifs in these compounds have been shown to influence their selectivity and potency against different PI3K isoforms.
-
Carbonic Anhydrase (CA)
- In related research, imidazole derivatives have been evaluated for their inhibitory effects on carbonic anhydrase isoforms, particularly hCA IX and XII, which are associated with tumorigenesis. The synthesized compounds demonstrated varying degrees of inhibition, suggesting that modifications to the imidazole scaffold could enhance activity against these targets .
Anticancer Activity
- In Vitro Studies
- Compounds structurally related to this compound have been tested against several cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), and colon (HT-29) cancers. The results indicated significant antiproliferative effects, with some derivatives achieving IC50 values in the low micromolar range .
Case Studies
Several studies have explored the biological activity of similar compounds:
Structure–Activity Relationship (SAR)
The efficacy of this compound appears to be influenced by:
- The presence of specific functional groups (e.g., thioether, imidazole)
- The overall hydrophobicity and electronic properties of substituents on the aromatic rings
These factors play a critical role in the compound's ability to interact with target enzymes and cellular receptors.
科学的研究の応用
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for various enzymes, particularly in the phosphoinositide 3-kinase (PI3K) pathway. The PI3K pathway is crucial for cellular functions such as growth, survival, and metabolism, making it a significant target for cancer therapies. Studies have shown that modifications to the structure can enhance inhibitory activity against specific PI3K isoforms, with some derivatives exhibiting IC50 values in the low micromolar range, indicating potent activity against these targets .
Anticancer Properties
The anticancer potential of this compound stems from its ability to inhibit critical pathways involved in tumor growth and metastasis. In vitro studies have demonstrated that certain derivatives of this compound can induce apoptosis in cancer cell lines, suggesting a mechanism of action that warrants further investigation. The presence of the cyanophenyl and imidazole groups is believed to contribute to its biological activity by facilitating interactions with target proteins involved in cancer progression.
Study 1: Inhibition of PI3K Isoforms
A recent study focused on the structural modifications of related compounds to optimize their inhibitory effects on PI3K isoforms. It was found that specific substitutions at the aromatic rings could significantly enhance potency. For example, replacing certain functional groups led to a five-fold increase in activity against PI3K-C2α, highlighting the importance of structural configuration in drug design .
Study 2: Anticancer Efficacy
An investigation into the anticancer efficacy of 3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide revealed promising results. The compound exhibited selective cytotoxicity against several cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index. Mechanistic studies indicated that it induced cell cycle arrest and apoptosis through mitochondrial pathways .
特性
IUPAC Name |
3-[2-[2-(4-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2S2/c25-14-17-6-8-19(9-7-17)28-22(30)16-33-24-26-10-11-29(24)20-4-1-3-18(13-20)23(31)27-15-21-5-2-12-32-21/h1-13H,15-16H2,(H,27,31)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGJMTKTMZCDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)C#N)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













